REACTION_CXSMILES
|
CC(O[C:6]([NH:8][C@@H:9]([C:16](O)=O)[C:10]1[CH:15]=CC=CC=1)=[O:7])(C)C.C1C=C[C:22]2[N:27](O)N=[N:25][C:23]=2[CH:24]=1.C[CH2:30][N:31]=C=NCCCN(C)C.[CH2:40](N(CC)CC)[CH3:41]>C(#N)C>[CH3:40][C:41]1[N:25]2[C:6](=[O:7])[N:8]([CH:9]3[CH2:10][CH2:15][NH:31][CH2:30][CH2:16]3)[CH2:24][C:23]2=[CH:22][N:27]=1
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Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was mixed at room temperature for 15 minutes
|
Duration
|
15 min
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C2N1C(N(C2)C2CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |